molecular formula C11H14N4 B2435140 methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine CAS No. 853574-50-2

methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine

Cat. No. B2435140
CAS RN: 853574-50-2
M. Wt: 202.261
InChI Key: LKZAEAUQHSOIAY-UHFFFAOYSA-N
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Description

“Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an amine group (a nitrogen atom bonded to one or more alkyl groups). This compound is likely to be used in the field of medicinal chemistry due to the presence of the 1,2,4-triazole ring, which is known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be determined using various spectroscopic techniques, such as NMR and MS . For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be studied using various techniques. For instance, the successful incorporation of a redox active linker, tris (4- (1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn (II)/Cu (II) based coordination frameworks has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” can be determined using various techniques. For instance, the NMR spectra of similar compounds have been reported in the literature .

Scientific Research Applications

Antifungal Properties

Triazole derivatives have been extensively studied for their antifungal activity. Compounds like fluconazole and voriconazole contain the triazole nucleus and are used clinically to combat fungal infections . These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and impairing fungal cell membrane integrity.

Breast Cancer Treatment

Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal women with breast cancer. These compounds act as aromatase inhibitors, reducing estrogen levels and suppressing tumor growth .

Electrochromic and Optical Devices

Triazoles have intriguing electrochemical properties. Spectroelectrochemical studies have explored their redox behavior, revealing potential applications in electrochromic devices and optical systems .

Antimicrobial Agents

Researchers have designed novel triazole analogues with enhanced antimicrobial activity. Substituted 1,2,4-triazoles exhibit promising effects against multidrug-resistant bacterial strains .

Antiproliferative Agents

Triazole-based compounds have also been investigated for their antiproliferative properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against specific cancer cells .

Future Directions

The future directions for research on “methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine” could include further exploration of its biological activities and potential applications in medicinal chemistry. For instance, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZAEAUQHSOIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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